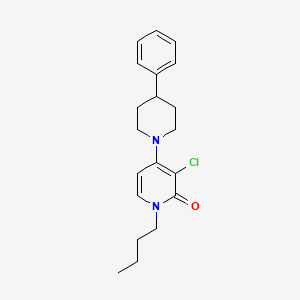
JNJ-40411813
Descripción general
Descripción
Aplicaciones Científicas De Investigación
JNJ-40411813 tiene varias aplicaciones de investigación científica, incluyendo:
Trastornos Psiquiátricos: Se está estudiando por su potencial para tratar la esquizofrenia y la depresión ansiosa. .
Epilepsia: El compuesto también se está investigando por su posible uso en el tratamiento de la epilepsia.
Modulación de Neurotransmisores: this compound modula la liberación de glutamato, un importante neurotransmisor en el cerebro.
Mecanismo De Acción
JNJ-40411813 ejerce sus efectos actuando como un modulador alostérico positivo del receptor de glutamato metabotrópico 2 (mGlu2). Este receptor juega un papel clave en la regulación de la liberación de glutamato en el cerebro. Al mejorar la actividad de mGlu2, this compound ayuda a normalizar la liberación excesiva de glutamato, que a menudo se asocia con trastornos neurológicos como la esquizofrenia y la epilepsia .
Análisis Bioquímico
Biochemical Properties
JNJ-40411813 acts as a positive allosteric modulator (PAM) at the cloned metabotropic glutamate type 2 (mGlu2) receptor . It has been shown to interact with the mGlu2 receptor, modulating its activity . The nature of these interactions involves the compound binding to the receptor, enhancing its response to glutamate, the primary excitatory neurotransmitter in the brain .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function by modulating the activity of the mGlu2 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a positive allosteric modulator of the mGlu2 receptor . When activated, the mGlu2 receptor decreases the release of glutamate, helping to maintain neurotransmitter balance . In the presence of agonist-induced activation, positive allosteric modulation of mGlu2 receptors by this compound could result in the normalization of the excessive glutamate release seen during a seizure .
Temporal Effects in Laboratory Settings
This compound has been observed to have temporal effects in laboratory settings. It has been shown to dose-dependently suppress REM sleep and promote and consolidate deep sleep
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. It is known that the compound interacts with the mGlu2 receptor, which plays a key role in the glutamate neurotransmitter system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not clearly defined in the available literature. It is known that the compound interacts with the mGlu2 receptor, which is widely distributed in the brain .
Subcellular Localization
The subcellular localization of this compound is not clearly defined in the available literature. Given its role as a modulator of the mGlu2 receptor, it is likely that it localizes to areas of the cell where this receptor is present .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de JNJ-40411813 implica la formación de una estructura de 1-butil-3-cloro-4-(4-fenilpiperidin-1-il)-1,2-dihidropiridin-2-ona. La ruta sintética normalmente incluye los siguientes pasos:
Formación del Anillo Piperidínico: El anillo piperidínico se sintetiza haciendo reaccionar un grupo fenilo con un esqueleto piperidínico.
Cloración y Butilación: El compuesto se somete a cloración y butilación para introducir los grupos cloro y butilo en posiciones específicas del anillo.
Ciclación: El paso final implica la ciclación para formar la estructura dihidropiridinona.
Métodos de Producción Industrial
Los métodos de producción industrial para this compound no están ampliamente documentados. la síntesis del compuesto probablemente implique técnicas estándar de síntesis orgánica, incluyendo el uso de disolventes, catalizadores y condiciones de reacción apropiados para asegurar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
JNJ-40411813 principalmente se somete a los siguientes tipos de reacciones:
Reacciones de Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos cloro y butilo.
Oxidación y Reducción: El compuesto también puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen:
Disolventes: El dimetilsulfóxido (DMSO) se utiliza comúnmente como disolvente.
Catalizadores: Se pueden utilizar varios catalizadores para facilitar las reacciones, dependiendo de la ruta sintética específica.
Productos Mayores Formados
El producto mayor formado a partir de las reacciones que involucran this compound es el propio compuesto final, que es una estructura de 1-butil-3-cloro-4-(4-fenilpiperidin-1-il)-1,2-dihidropiridin-2-ona .
Comparación Con Compuestos Similares
Compuestos Similares
Bifenilindanona A: Otro compuesto que modula los receptores mGlu2.
Eglumegad: Un compuesto con aplicaciones similares en el tratamiento de trastornos psiquiátricos.
LY-404,039: Otro modulador del receptor mGlu2 con potenciales aplicaciones terapéuticas.
Unicidad
Su capacidad para penetrar la barrera hematoencefálica y su bioactividad oral mejoran aún más su potencial terapéutico .
Propiedades
IUPAC Name |
1-butyl-3-chloro-4-(4-phenylpiperidin-1-yl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O/c1-2-3-12-23-15-11-18(19(21)20(23)24)22-13-9-17(10-14-22)16-7-5-4-6-8-16/h4-8,11,15,17H,2-3,9-10,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOGJHCDLQSAHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=C(C1=O)Cl)N2CCC(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032323 | |
| Record name | ADX-71149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127498-03-6 | |
| Record name | JNJ-40411813 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1127498036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-40411813 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12059 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADX-71149 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BUTYL-3-CHLORO-4-(4-PHENYLPIPERIDIN-1-YL) PYRIDIN-2(1H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JNJ-40411813 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612BYT76F3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)
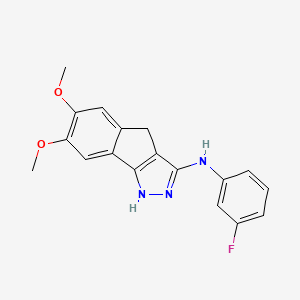


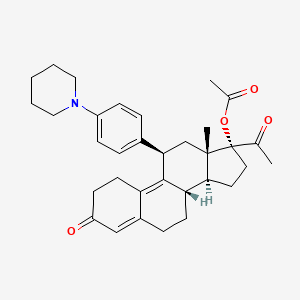
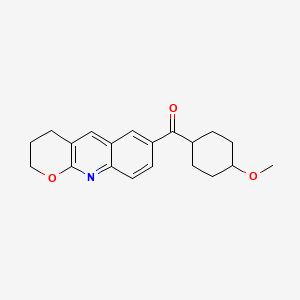
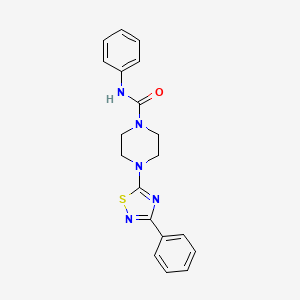
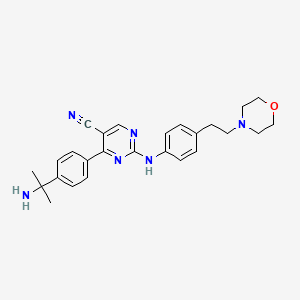


![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)



